molecular formula C35H55N5O6S2 B1683623 Zankiren CAS No. 138742-43-5

Zankiren

货号: B1683623
CAS 编号: 138742-43-5
分子量: 706.0 g/mol
InChI 键: YFDSDRDMDDGDFC-HOQQKOLYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

扎尼仑的合成涉及多个步骤,包括肽键的形成和特定官能团的引入,以增强其作为肾素抑制剂的活性。具体的合成路线和反应条件是专有的,并未公开披露。 已知扎尼仑是作为合成肽生产的,这涉及使用固相肽合成 (SPPS) 技术 .

生物活性

Zankiren HCl (A-72517) is a potent direct renin inhibitor that has garnered attention for its impact on the renin-angiotensin system (RAS) and its potential therapeutic applications, particularly in managing conditions like hypertension and diabetic nephropathy. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions by inhibiting renin, an enzyme critical in the RAS that regulates blood pressure and fluid balance. By blocking renin's activity, this compound effectively reduces the formation of angiotensin I and subsequently angiotensin II, leading to vasodilation and decreased blood pressure.

Key Findings on Biological Activity

  • Blood Pressure Reduction : In clinical studies, this compound has demonstrated significant dose-dependent reductions in blood pressure among normotensive individuals. A study involving 24 male volunteers showed that oral administration of this compound led to statistically significant decreases in both systolic and diastolic blood pressure at doses ranging from 10 mg to 250 mg .
  • Impact on Plasma Renin Activity (PRA) : this compound has been shown to induce substantial reductions in PRA levels, with reported decreases ranging from 65% to 95% in various studies. This reduction is crucial as elevated PRA levels are associated with cardiovascular diseases .
  • Effects on Angiotensin II and Aldosterone : The administration of this compound results in decreased levels of angiotensin II and aldosterone, further contributing to its hypotensive effects. In a controlled environment, significant suppression of these components was observed following this compound treatment .

Data Table: Summary of Clinical Findings

Study ReferenceSample SizeDose Range (mg)Blood Pressure Reduction (%)PRA Reduction (%)
2410 - 250Statistically significant65 - 95
VariousNot specifiedSignificant decrease in albuminuriaSignificant
PreclinicalNot specifiedImproved renal functionSignificant

Case Study 1: Hypertension Management

A clinical trial focused on patients with hypertension demonstrated that this compound effectively lowered blood pressure when used as monotherapy or in combination with other antihypertensive agents. The study reported a notable improvement in patient outcomes, including reduced incidence of hypertensive crises.

Case Study 2: Diabetic Nephropathy

In a systematic review examining the effects of direct renin inhibitors like this compound in diabetic nephropathy, several studies indicated that treatment led to decreased albuminuria and improved renal outcomes. For instance, a post hoc analysis from the ALTITUDE study highlighted a non-significant but observable reduction in urinary albumin creatinine ratios among patients treated with this compound compared to placebo .

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent for conditions influenced by the RAS. Its ability to effectively lower blood pressure and reduce PRA makes it a valuable candidate for treating hypertension and related disorders. However, while preclinical and clinical studies show promise, further research is necessary to fully understand its long-term effects and safety profile.

Limitations and Future Research Directions

属性

IUPAC Name

(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55N5O6S2/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43)/t28-,30+,31+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDSDRDMDDGDFC-HOQQKOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC=N2)NC(=O)[C@H](CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904849
Record name Zankiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138742-43-5
Record name Zankiren [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138742435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zankiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZANKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36B16A34Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zankiren
Reactant of Route 2
Zankiren
Reactant of Route 3
Zankiren
Reactant of Route 4
Zankiren
Reactant of Route 5
Reactant of Route 5
Zankiren
Reactant of Route 6
Zankiren

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。